1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone
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Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone is an interesting synthetic organic compound with intriguing pharmacological potential. This compound possesses a quinoline core structure linked to an imidazole ring through a thioethanone bridge. Such complex structures often endow molecules with diverse biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step procedures.
Starting Materials: : The synthesis starts with commercially available or easily synthesized precursors such as 3,4-dihydroquinoline, 3-methoxyphenylimidazole, and appropriate thioesters.
Reaction Conditions: : The initial step often involves the formation of an imidazolylthioester intermediate under reflux conditions in an anhydrous solvent like dichloromethane, catalyzed by a strong acid such as sulfuric acid or a base such as potassium carbonate.
Coupling: : The intermediate is then coupled with 3,4-dihydroquinoline under similar conditions with added catalytic agents, often palladium or nickel complexes, to facilitate the coupling reaction.
Industrial Production Methods
For large-scale production, methods may be optimized to improve yield and reduce costs:
Catalyst Recycling: : Efficient recycling of palladium or nickel catalysts can be implemented.
Continuous Flow Reactors: : These reactors allow for the continuous addition of reactants and withdrawal of products, increasing the throughput and consistency of product quality.
Chemical Reactions Analysis
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone undergoes several types of chemical reactions:
Oxidation
Conditions: : Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products: : Oxidized forms of quinoline and imidazole rings.
Reduction
Conditions: : Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: : Reduced forms with saturated rings or removal of the thio group.
Substitution
Conditions: : Takes place in the presence of nucleophiles or electrophiles under mild to moderate conditions.
Major Products: : Substituted products where either the methoxy group or the thioether linkage is replaced.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone has found applications across various fields:
Chemistry: : Used as a ligand in coordination chemistry due to its ability to chelate metals.
Biology: : Acts as a molecular probe in studying receptor-ligand interactions.
Medicine: : Explored for potential pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: : Employed in the synthesis of advanced materials and catalysts.
Mechanism of Action
The precise mechanism of action for this compound varies depending on its application. common mechanisms include:
Molecular Targets: : Interaction with specific proteins or receptors such as enzyme active sites or cellular receptors.
Pathways Involved: : Modulating signal transduction pathways, inhibiting enzyme activity, or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenylethanone: : Lacks the imidazole ring but shares the quinoline structure.
2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone: : Lacks the quinoline structure but contains the imidazole and thioether linkage.
Uniqueness
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone stands out due to:
Structural Complexity: : Incorporates both quinoline and imidazole moieties, offering a wide array of chemical reactivity.
Versatility: : Broad spectrum of applications across different scientific fields.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-18-9-4-8-17(14-18)23-13-11-22-21(23)27-15-20(25)24-12-5-7-16-6-2-3-10-19(16)24/h2-4,6,8-11,13-14H,5,7,12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPXZQCXOLPDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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